2-(1-Methyl-1H-pyrazol-4-yl)-2-(methylamino)acetic acid
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Overview
Description
2-(1-Methyl-1H-pyrazol-4-yl)-2-(methylamino)acetic acid is an organic compound that features a pyrazole ring and an amino acid moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-1H-pyrazol-4-yl)-2-(methylamino)acetic acid typically involves the formation of the pyrazole ring followed by the introduction of the amino acid side chain. Common synthetic routes may include:
Cyclization Reactions: Formation of the pyrazole ring through cyclization of appropriate precursors.
Amidation Reactions: Introduction of the amino acid side chain via amidation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve multi-step synthesis with optimization for yield and purity. Techniques such as high-performance liquid chromatography (HPLC) may be used for purification.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-1H-pyrazol-4-yl)-2-(methylamino)acetic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Reduction of functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions.
Medicine: Investigation as a potential therapeutic agent.
Industry: Use in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of 2-(1-Methyl-1H-pyrazol-4-yl)-2-(methylamino)acetic acid would depend on its specific interactions with biological targets. Typically, such compounds may:
Bind to Enzymes: Inhibit or activate enzymatic activity.
Interact with Receptors: Modulate receptor activity.
Affect Cellular Pathways: Influence signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-Pyrazol-4-yl)-2-(methylamino)acetic acid
- 2-(1-Methyl-1H-pyrazol-3-yl)-2-(methylamino)acetic acid
Uniqueness
2-(1-Methyl-1H-pyrazol-4-yl)-2-(methylamino)acetic acid may exhibit unique properties due to the specific positioning of the methyl group on the pyrazole ring, which can influence its reactivity and biological activity.
Biological Activity
2-(1-Methyl-1H-pyrazol-4-yl)-2-(methylamino)acetic acid, also known by its CAS number 1218519-32-4, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, particularly its anticancer and antimicrobial effects, supported by case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C8H13N3O2, with a molecular weight of 169.18 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities. The structural characteristics contribute to its interactions with various biological targets.
Property | Value |
---|---|
Molecular Formula | C8H13N3O2 |
Molecular Weight | 169.18 g/mol |
CAS Number | 1218519-32-4 |
IUPAC Name | This compound |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound, particularly its role as an antagonist of androgen receptors, which are crucial in the proliferation of prostate cancer cells. By inhibiting these receptors, the compound may reduce tumor growth and affect various signaling pathways involved in cancer progression.
A study demonstrated that derivatives of pyrazole compounds exhibited significant cytotoxic activity against breast cancer cell lines (MDA-MB-231) and liver cancer cells (HepG2), with IC50 values ranging from 2.43 to 14.65 μM . This suggests that structural modifications can enhance the anticancer efficacy of pyrazole derivatives.
Antimicrobial Activity
The compound has also shown promise in antimicrobial applications. A recent evaluation of various pyrazole derivatives indicated that they possess antibacterial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial activity .
The mechanism by which this compound exerts its biological effects involves interaction with cellular proteins and enzymes, influencing pathways related to apoptosis and cell cycle regulation. For instance, certain analogs have been shown to induce apoptosis in cancer cells by enhancing caspase activity, which is critical for programmed cell death .
Study on Anticancer Effects
In a controlled study, several pyrazole-based compounds were synthesized and tested for their ability to inhibit microtubule assembly—a key process in cell division. Compounds derived from the pyrazole structure demonstrated effective inhibition at concentrations as low as 20 μM, suggesting potential as microtubule-destabilizing agents .
Antibacterial Evaluation
Another study focused on the antibacterial properties of various alkaloids, including those containing pyrazole moieties. The results showed that certain derivatives had MIC values indicating effective bacterial inhibition within a short duration, reinforcing the potential for therapeutic applications in treating infections caused by resistant bacterial strains .
Properties
IUPAC Name |
2-(methylamino)-2-(1-methylpyrazol-4-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-8-6(7(11)12)5-3-9-10(2)4-5/h3-4,6,8H,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONKSKYWQWGZOIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=CN(N=C1)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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